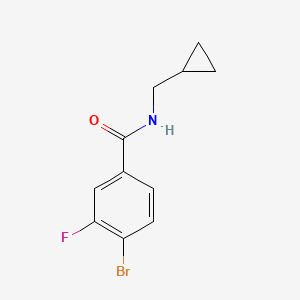

4-Bromo-N-cyclopropylmethyl-3-fluorobenzamide

Description

4-Bromo-N-cyclopropylmethyl-3-fluorobenzamide is a halogenated benzamide derivative featuring a bromine substituent at the para position (C4), a fluorine atom at the meta position (C3), and a cyclopropylmethyl group attached to the amide nitrogen. The cyclopropylmethyl group confers unique steric and electronic properties, distinguishing it from simpler alkyl or aryl substituents.

Properties

IUPAC Name |

4-bromo-N-(cyclopropylmethyl)-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrFNO/c12-9-4-3-8(5-10(9)13)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPRNFONJPGMPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)C2=CC(=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-cyclopropylmethyl-3-fluorobenzamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine and fluorine atoms in the benzene ring can undergo substitution reactions with various nucleophiles.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: The compound can undergo oxidation to form different oxidized products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.

Major Products Formed:

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Reduction Products: Reduced derivatives of the original compound.

Oxidation Products: Oxidized derivatives of the original compound.

Scientific Research Applications

Chemistry: 4-Bromo-N-cyclopropylmethyl-3-fluorobenzamide is used as an intermediate in the synthesis of more complex organic molecules .

Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets .

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in the treatment of various diseases .

Industry: The compound is used in the development of new materials and as a reagent in various industrial processes .

Mechanism of Action

The mechanism of action of 4-Bromo-N-cyclopropylmethyl-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-Bromo-N-cyclopropylmethyl-3-fluorobenzamide with three structurally related benzamide derivatives, focusing on substituent effects, synthetic pathways, and commercial availability.

Key Observations:

Substituent Effects on Reactivity and Bioactivity :

- The cyclopropylmethyl group in the target compound introduces steric bulk compared to the smaller cyclopropyl group in CAS 2404733-68-0 . This could influence lipophilicity and metabolic stability.

- Halogen Positioning : The 3-fluoro substituent in the target compound contrasts with the 3-chloro in CAS 2404733-68-0. Chlorine’s higher electronegativity may enhance electrophilic reactivity but reduce solubility .

- Trifluoropropoxy and 2-chloro-6-fluorophenyl groups in the patent compound demonstrate how polyhalogenation and chiral centers (e.g., (2S)-trifluoropropoxy) can optimize pharmacokinetic properties.

Commercial availability of analogs like CAS 2404733-68-0 and 3-Bromo-N-(4-fluorophenyl)benzamide suggests established synthetic routes for brominated benzamides.

Commercial and Research Utility: The target compound’s absence from commercial catalogs implies it remains a novel entity, whereas analogs like CAS 2404733-68-0 are leveraged in industrial R&D .

Biological Activity

4-Bromo-N-cyclopropylmethyl-3-fluorobenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound, identified by its CAS number 515135-58-7, features a bromine atom and a fluorine atom attached to a benzamide structure, which may influence its interaction with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of antimicrobial and antiproliferative effects. These activities are critical for developing therapeutic agents against several diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant bacterial strains. The presence of halogens (bromine and fluorine) in its structure is known to enhance antimicrobial activity due to their ability to disrupt microbial cell membranes.

Antiproliferative Effects

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. This antiproliferative effect is likely mediated through mechanisms involving cell cycle arrest and apoptosis induction.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within cells. These interactions may include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in cell proliferation and survival.

- Modulation of Signaling Pathways : It could influence key signaling pathways that regulate cell growth and apoptosis, such as the MAPK/ERK pathway.

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study conducted on various derivatives of benzamides, including this compound, showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated significant antimicrobial activity compared to standard antibiotics .

-

Anticancer Activity :

- In a series of experiments involving human cancer cell lines (e.g., breast cancer and leukemia), the compound demonstrated IC50 values in the low micromolar range, indicating potent antiproliferative effects. Mechanistic studies suggested that the compound induces apoptosis through caspase activation .

- Pharmacokinetics and Toxicology :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine and Fluorine substitutions | Antimicrobial, Antiproliferative |

| N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide | Pyrazole ring with chloroacetamide | Antimicrobial |

| N-(2-Aminophenyl)acetamide | Basic amide structure | Anticancer |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.